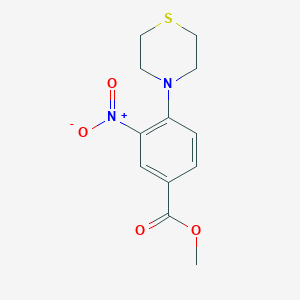

Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate, also known as MNBT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MNBT is a nitroester compound that contains a thiazine ring and a carboxylate group. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Properties

Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate derivatives exhibit significant antimicrobial properties. For instance, Maheshwari and Goyal (2016) synthesized derivatives of this compound and found that some showed potent antimicrobial activity, especially compound 5f, which had methyl and nitro groups at specific positions (Maheshwari & Goyal, 2016).

Chemical Synthesis and Reactions

The compound has been used in various chemical synthesis processes. Sun et al. (2018) demonstrated its application in the annulation reaction with β-nitrostyrenes and 3-nitrochromenes, resulting in high yields of specific derivatives (Sun, Sun, Jiang, & Yan, 2018).

Antimycobacterial Research

Richter et al. (2022) explored the dearomatization and decarbonylation of antitubercular 4H‐Benzo[e][1,3]thiazinones and their influence on antimycobacterial properties. They found that specific modifications rendered the compounds inactive against Mycobacterium tuberculosis (Richter et al., 2022).

Applications in Medicinal Chemistry

Visentin et al. (1999) synthesized derivatives of this compound and studied their effects on L-type Ca2+ channels, revealing potential applications in medicinal chemistry (Visentin et al., 1999).

Further Synthesis and Biological Evaluation

Additional studies by Maheshwari and Goyal (2017) further explored the synthesis and biological evaluation of derivatives, emphasizing their antimicrobial efficacy (Maheshwari & Goyal, 2017).

Properties

IUPAC Name |

methyl 3-nitro-4-thiomorpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXAUMWDQTZGDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)